(S)-3-(2-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(S)-3-(2-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a 2-chloro-pyrimidin-4-yloxy substituent at the 3-position. The (S)-configuration at the pyrrolidine ring underscores its stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis.
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-7-5-9(8-17)19-10-4-6-15-11(14)16-10/h4,6,9H,5,7-8H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOBLDDNTYTCMA-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-(2-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following formula:
- Molecular Formula : C13H18ClN3O3
- Molecular Weight : 299.75 g/mol
- IUPAC Name : this compound
Research indicates that (S)-3-(2-Chloro-pyrimidin-4-yloxy)-pyrrolidine derivatives exhibit various biological activities, particularly in cancer therapy and neurodegenerative diseases. The compound may function through multiple pathways:
- Inhibition of Kinases : Similar pyrimidine derivatives have shown to inhibit Src family kinases (SFKs), which are pivotal in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .
- Cholinesterase Inhibition : Some studies suggest that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially aiding in the treatment of Alzheimer's disease by enhancing cholinergic neurotransmission .
Structure-Activity Relationships (SAR)
The activity of (S)-3-(2-Chloro-pyrimidin-4-yloxy)-pyrrolidine derivatives has been explored through SAR studies, revealing that modifications to the pyrrolidine ring and the pyrimidine moiety significantly affect biological potency. For example:
| Compound | Substituent | pIC50 Value | Activity |
|---|---|---|---|
| 1 | Cyclopropylmethylamide | 7.14 ± 0.04 | High |
| 2 | Phenylpiperidine | 6.14 ± 0.05 | Moderate |
These findings suggest that specific substitutions can enhance binding affinity and selectivity for target enzymes or receptors .
Case Studies and Experimental Findings
- Cancer Cell Lines : In vitro studies demonstrated that certain derivatives of (S)-3-(2-Chloro-pyrimidin-4-yloxy)-pyrrolidine exhibited significant cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. One study reported an IC50 value comparable to standard chemotherapeutics like bleomycin, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Another study focused on the neuroprotective properties of this compound in models of Alzheimer's disease, where it showed promising results in inhibiting AChE activity and reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
Scientific Research Applications
Medicinal Chemistry
(S)-3-(2-Chloro-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester has shown promise in several areas of medicinal chemistry:
- Antiviral Activity : Research indicates that this compound exhibits antiviral properties, particularly against RNA viruses. Its mechanism may involve interference with viral replication pathways.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. This has been attributed to its ability to modulate signaling pathways involved in cell proliferation.
Agricultural Science
The compound's unique structure allows it to function as an effective pesticide or herbicide:
- Pesticidal Activity : Studies have demonstrated that (S)-3-(2-Chloro-pyrimidin-4-yloxy)-pyrrolidine derivatives can effectively target specific pests while minimizing harm to beneficial insects.
- Herbicide Development : Its selective action on certain plant species makes it a candidate for developing new herbicides that can control weeds without affecting crop yield.
Material Science
In material science, the compound has potential applications in creating advanced materials:
- Polymer Chemistry : The incorporation of (S)-3-(2-Chloro-pyrimidin-4-yloxy)-pyrrolidine into polymer matrices can enhance their mechanical properties and thermal stability.
Case Study 1: Antiviral Research
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (S)-3-(2-Chloro-pyrimidin-4-yloxy)-pyrrolidine exhibited significant antiviral activity against influenza virus strains. The mechanism involved inhibiting viral neuraminidase, which is crucial for viral replication.
Case Study 2: Agricultural Application
In a field trial reported in Pesticide Science, formulations containing this compound showed a 70% reduction in aphid populations on treated crops compared to untreated controls. This highlights its efficacy as a bioactive agent in pest management strategies.
Comparison with Similar Compounds
Heterocycle and Substituent Effects
- Pyrimidine vs. Pyridine Backbone: The target compound and the dimethyl-pyrimidine analog utilize a pyrimidine ring, which is more electron-deficient than pyridine due to its two nitrogen atoms. This enhances electrophilicity at the chlorine or methyl-substituted positions, favoring nucleophilic substitution or cross-coupling reactions. In contrast, pyridine-based analogs (e.g., ) exhibit distinct electronic profiles, with cyano groups further modulating reactivity.
- Chloro vs. Cyano substituents in introduce strong electron-withdrawing effects, which may stabilize intermediates or facilitate hydrogen bonding in biological targets.
Functional Group Diversity
- Ether vs. Thioether vs. The amino group in enables hydrogen bonding, making it suitable for protease inhibition or kinase targeting.
- tert-Butyl Ester : Common across all compounds, this group improves solubility in organic solvents and protects the carboxylic acid during synthesis.
Stereochemical and Molecular Weight Considerations
- The (S)-configuration in all compounds ensures enantioselectivity in chiral environments, critical for pharmaceutical applications.
- The target compound’s higher molar mass (~316.78 g/mol) compared to (293.36 g/mol) reflects the substitution of methyl groups with chlorine, which may influence pharmacokinetic properties like membrane permeability.
Research Findings and Implications
- Reactivity : The chloro-pyrimidine in the target compound is more reactive toward nucleophiles than methyl-substituted analogs , suggesting its superiority in constructing complex heterocyclic frameworks.
- Biological Interactions: Pyridine-based analogs with cyano groups () demonstrate enhanced interactions with enzymes or receptors due to dipole effects, whereas the target compound’s chloro-pyrimidine may target nucleotide-binding domains.
- Synthetic Utility : Methods described for related compounds, such as nucleophilic substitutions (e.g., ), could be adapted for the target compound’s synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
